N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2S/c12-6-2-1-3-8-9(6)14-11(18-8)15-10(16)7-4-5-13-17-7/h1-5H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPMSPQTPLJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzo[d]thiazole with isoxazole-5-carboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and isoxazole rings
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Electronic and Steric Effects
- Fluorine Substituents: The 4-fluorine on the benzothiazole core likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ’s methoxyphenyl thiazole), where electron-donating groups may reduce oxidative stability .
- Carboxamide vs.
Physicochemical Properties and Stability
Table 2: Inferred Physicochemical Comparisons
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 353.4 g/mol
- CAS Number : 1323387-65-0
This compound primarily targets cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound affects several biochemical pathways:
- Arachidonic Acid Pathway : Inhibition of COX enzymes decreases prostaglandin synthesis.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through modulation of mitochondrial pathways and activation of p53 .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been effective against various cancer cell lines, including:
- Colo205
- MCF7
- A549
The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with key regulatory proteins involved in cell cycle control .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it possesses:
- Antifungal Activity : Effective against certain fungal strains.
- Antibacterial Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Efficacy
In a study involving mice with Lewis lung carcinoma, this compound significantly increased survival rates when administered through various dosing regimens (oral or intraperitoneal). The compound was well-tolerated and showed a favorable therapeutic index compared to traditional cytotoxic agents like adriamycin .
Case Study 2: Anti-inflammatory Effects
A comparative analysis demonstrated that similar benzothiazole derivatives exhibited marked anti-inflammatory effects by reducing edema in animal models. The mechanism was linked to the inhibition of COX enzymes, confirming the compound's potential as an anti-inflammatory agent .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; effective in vivo against tumors |
| Antimicrobial | Exhibits activity against specific bacteria and fungi; potential as a broad-spectrum agent |
| Anti-inflammatory | Reduces inflammation through COX inhibition; effective in animal models |
Q & A
Q. What are the optimized synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Cyclocondensation of 4-fluoroaniline derivatives with isothiocyanates to form the benzothiazole core . (ii) Subsequent coupling with isoxazole-5-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile . Critical parameters include reaction time (reflux for 1–3 minutes to avoid side products) and stoichiometric control of iodine/triethylamine for cyclization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine integration at δ ~110–125 ppm for ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺) .
Q. What spectroscopic techniques are essential for characterizing its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement . Key steps:
- Grow crystals via slow evaporation in DMSO/EtOH mixtures.
- Resolve torsion angles and hydrogen bonding using SHELXL .
- Compare with analogous structures (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) to validate geometry .
Advanced Research Questions
Q. How do substituents on the benzothiazole and isoxazole moieties influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with substituents like methyl, bromo, or methoxy groups on the phenyl ring (e.g., replacing 4-fluoro with 4-bromo). Assess activity via in vitro assays (e.g., IC₅₀ in cancer cell lines) .
- Electron-Withdrawing Effects : Fluorine at the 4-position enhances metabolic stability and membrane permeability via reduced π-electron density .
Q. What mechanistic insights exist for its anticancer activity?
- Methodological Answer :
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in treated cells. Compare with controls like cisplatin .
- Enzyme Inhibition : Screen against kinase targets (e.g., CDK7) via ATP-competitive binding assays. Structural analogs show IC₅₀ values <100 nM .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) to rule out tissue-dependent variability .
- Meta-Analysis : Compare data with structurally related compounds (e.g., thiadiazole derivatives) to identify conserved pharmacophores .
Q. What computational strategies predict its binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK7’s ATP-binding pocket). Validate with MD simulations to assess stability .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., isoxazole carbonyl) and hydrophobic regions (fluorobenzene) for target engagement .
Q. How can its solubility and bioavailability be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen .
- Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility without altering activity .
Data-Driven Challenges
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Methodological Answer :
Q. How do crystallographic parameters correlate with thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
